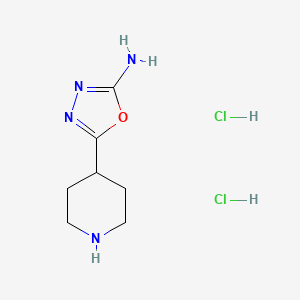

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Description

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride (CAS: 1909337-36-5) is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a piperidine ring. Its molecular formula is C₇H₁₄Cl₂N₄O, with a molecular weight of 241.12 g/mol . The structure includes a protonated piperidine moiety (as a dihydrochloride salt), enhancing its solubility in polar solvents.

Properties

IUPAC Name |

5-piperidin-4-yl-1,3,4-oxadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H2,8,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEXIQQQHQQYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-36-5 | |

| Record name | 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Synthesis Techniques

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves reactions between piperidine derivatives and oxadiazole precursors. Various methods have been documented, including:

- Cyclization Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the oxadiazole ring.

- Functionalization : Modifying the piperidine moiety to enhance biological activity or solubility.

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine exhibit notable antimicrobial properties. For instance:

- Compounds synthesized with this scaffold showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli through disc diffusion methods .

- The structure-function relationship indicates that modifications on the piperidine ring can enhance activity against fungal strains like Candida albicans.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines, yielding IC50 values indicating strong activity comparable to established chemotherapeutics like doxorubicin .

- Specific derivatives demonstrated selective toxicity against cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

Neurological Applications

The compound has been investigated for its potential as a ligand for neurotransmitter receptors:

- It has shown promise as a modulator for serotonin receptors (5-HT4) and histamine receptors (H3), which are implicated in various neurological disorders .

- Molecular docking studies revealed favorable binding interactions with these receptors, indicating its potential role in treating conditions such as depression and anxiety.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 synthesized several oxadiazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with a piperidine substituent exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The most potent compound had an MIC value of 16 µg/mL against E. coli, highlighting the importance of the piperidine moiety in enhancing bioactivity .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of propanamide derivatives bearing the oxadiazole structure were synthesized and evaluated against human cancer cell lines. Compounds showed IC50 values ranging from 10 µM to 25 µM, significantly lower than those of traditional chemotherapeutics. This suggests that structural modifications can lead to enhanced anticancer efficacy .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to specific sites and modulate biological activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)

- Structure : Replaces the piperidine group with a 4-bromophenyl substituent and includes a nitro-chlorophenyl side chain.

- Properties :

2.1.2 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine

- Structure: Substitutes piperidine with a para-aminophenyl group.

- Used as a precursor for Schiff bases and cyclic imides with reported biological activities .

2.1.3 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole Hydrochloride

- Structure : Replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole and adds a pyridine ring.

- Properties :

Physicochemical Properties

Analytical Characterization

Biological Activity

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a compound that combines a piperidine ring with an oxadiazole structure, which has been investigated for various biological activities. This article details its synthesis, biological properties, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₂Cl₂N₄O |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 5-piperidin-4-yl-1,3,4-oxadiazol-2-amine; dihydrochloride |

| Appearance | White powder |

| Storage Temperature | Room temperature |

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization methods, followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. This process can be optimized for higher yields and purity using various reagents and conditions .

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain oxadiazole compounds have effective minimum inhibitory concentrations (MIC) against various pathogens. The compound's activity can be compared to other known antimicrobial agents:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial/Fungal |

| Reference Compound A | 0.25 | Antibacterial |

| Reference Compound B | 0.50 | Antifungal |

Cytotoxicity and Cancer Research

Recent studies have identified oxadiazole derivatives as potential anticancer agents. For example, compounds similar to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |

| U937 (Leukemia) | TBD | Cell cycle arrest and apoptosis induction |

| PANC-1 (Pancreatic Cancer) | TBD | Inhibition of growth through mitochondrial pathways |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and disruption of mitochondrial function .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as receptors involved in cellular signaling pathways. For instance, it has been suggested that this compound may act as an agonist for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxadiazole derivatives, finding that compounds similar to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amines exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro assays on MCF-7 and U937 cell lines revealed that treatment with oxadiazole derivatives led to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression, indicating a potential therapeutic role in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.